molecular formula C15H14FNO B311932 N-(2,3-dimethylphenyl)-3-fluorobenzamide

N-(2,3-dimethylphenyl)-3-fluorobenzamide

Cat. No.: B311932
M. Wt: 243.28 g/mol
InChI Key: LOYMLBICNGFCDQ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzoyl group substituted with a fluorine atom at the 3-position and an aromatic amine group (2,3-dimethylphenyl) linked via an amide bond. Fluorinated benzamides are widely studied for their conformational rigidity, hydrogen-bonding capabilities, and applications in pharmaceuticals and materials science. The fluorine atom and methyl substituents on the aromatic rings likely influence its electronic properties, solubility, and intermolecular interactions, such as C–H···F/O hydrogen bonds and π-stacking .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

LOYMLBICNGFCDQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents (Benzoyl Ring / Amine Ring) Key Structural Features References
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-F / 2,3-F₂ Coplanar aromatic rings; 1D amide···amide hydrogen bonds; C–F···C stacking interactions
N-(2,3-Dimethylphenyl)-3-fluorobenzamide 3-F / 2,3-CH₃ Hypothesized planar distortion due to steric hindrance from methyl groups; weaker H-bonding vs. fluorinated analogs
3-Chloro-N-phenylphthalimide Cl / Ph Planar isoindole-1,3-dione core; high purity required for polymer synthesis
N-(3-Trifluoromethylphenyl)-3-aminobenzamide 3-NH₂ / 3-CF₃ Strong electron-withdrawing CF₃ group; potential for NH···F hydrogen bonds

Key Observations :

  • Fluorine vs. Methyl Substituents : Fluorine’s electronegativity enhances dipole-dipole interactions and hydrogen-bonding capacity compared to methyl groups. For example, Fo23 exhibits 1D amide···amide hydrogen bonds and C–F···C stacking, which stabilize its crystal lattice . In contrast, methyl groups in this compound may introduce steric hindrance, reducing planarity and weakening intermolecular interactions.
  • Chlorine vs. Fluorine : Chlorinated analogs like 3-chloro-N-phenylphthalimide prioritize high purity for polymer synthesis, whereas fluorinated benzamides focus on conformational analysis and bioactivity .

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